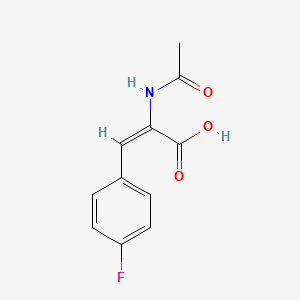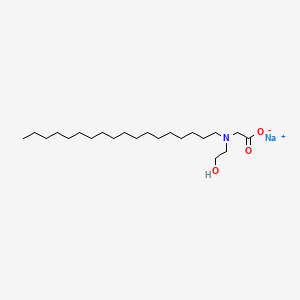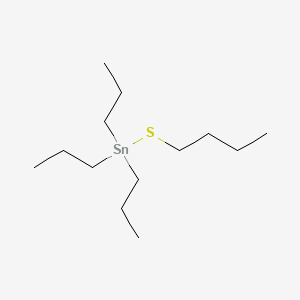
Stannane, (butylthio)tripropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butylthio)tripropylstannane is an organotin compound with the molecular formula C13H30SSn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their diverse applications in organic synthesis, particularly as reducing agents and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butylthio)tripropylstannane typically involves the reaction of tripropylstannane with butylthiol. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydride. The reaction proceeds as follows:
Tripropylstannane+Butylthiol→(Butylthio)tripropylstannane
Industrial Production Methods
Industrial production of (Butylthio)tripropylstannane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pressure, as well as the use of high-purity reagents to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(Butylthio)tripropylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: The butylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound itself is used as a reducing agent in the presence of catalysts such as palladium.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced organic compounds.
Substitution: Substituted organotin compounds.
Applications De Recherche Scientifique
(Butylthio)tripropylstannane has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and catalyst in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Butylthio)tripropylstannane involves its ability to donate electrons and participate in redox reactions. The butylthio group enhances its reactivity by stabilizing the tin center, allowing it to effectively interact with various substrates. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by altering the redox state of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride (Tributylstannane): Another organotin compound used as a reducing agent.
Triphenyltin hydride: Similar in structure but with phenyl groups instead of propyl groups.
Uniqueness
(Butylthio)tripropylstannane is unique due to the presence of the butylthio group, which enhances its reactivity and stability compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where high reactivity and selectivity are required.
Propriétés
Numéro CAS |
67445-50-5 |
|---|---|
Formule moléculaire |
C13H30SSn |
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
butylsulfanyl(tripropyl)stannane |
InChI |
InChI=1S/C4H10S.3C3H7.Sn/c1-2-3-4-5;3*1-3-2;/h5H,2-4H2,1H3;3*1,3H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
VZGDUYNWTLGCPK-UHFFFAOYSA-M |
SMILES canonique |
CCCCS[Sn](CCC)(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
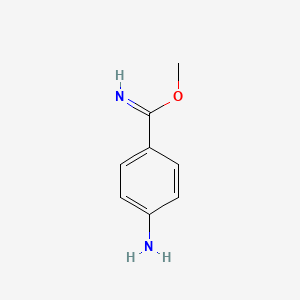
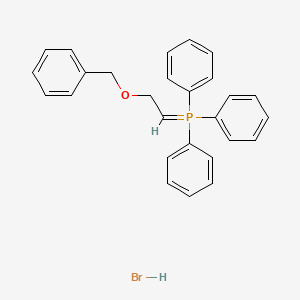

![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)
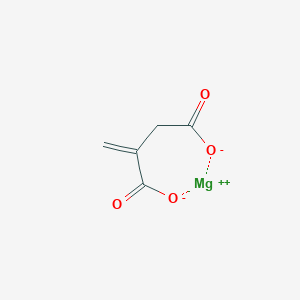
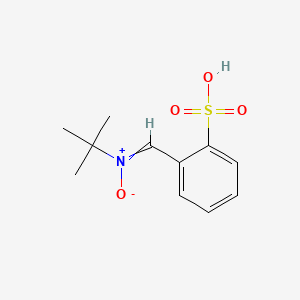
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)

